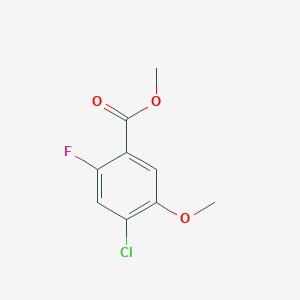

Methyl 4-chloro-2-fluoro-5-methoxybenzoate

Description

Methyl 4-chloro-2-fluoro-5-methoxybenzoate: is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.60 g/mol . It is a derivative of benzoic acid, featuring a methoxy group, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

CAS No. |

146447-09-8 |

|---|---|

Molecular Formula |

C9H8ClFO3 |

Molecular Weight |

218.61 g/mol |

IUPAC Name |

methyl 4-chloro-2-fluoro-5-methoxybenzoate |

InChI |

InChI=1S/C9H8ClFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3 |

InChI Key |

IWDLXVOUSUVXAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoro-5-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-fluoro-5-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes and enzyme activities .

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- Methyl 4-chloro-2-fluoro-5-methoxybenzoate

- Methyl 4-chloro-5-fluoro-2-methoxybenzoate

- Methyl 3-bromo-4-methoxybenzoate

Comparison: this compound is unique due to the specific arrangement of its substituents, which can affect its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Biological Activity

Methyl 4-chloro-2-fluoro-5-methoxybenzoate (CAS Number: 146447-09-8) is an organic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate framework with several substituents, which contribute to its unique chemical properties. The molecular formula is . The presence of chlorine and fluorine enhances the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The unique combination of halogenated groups may influence its interaction with bacterial enzymes or receptors, potentially modulating their activity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Preliminary investigations suggest that it may inhibit pathways associated with inflammation, making it a candidate for further exploration in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with specific biological targets, such as enzymes involved in metabolic pathways. These interactions are crucial for evaluating its safety and efficacy as a pharmaceutical agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which can provide insights into its biological activity. Below is a table comparing it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-chloro-2-fluoro-5-hydroxybenzoate | Hydroxyl group instead of methoxy | Enhanced hydrogen bonding capabilities |

| Methyl 4-chloro-2-fluoro-5-nitrobenzoate | Nitro group instead of methoxy | Increased electron-withdrawing effects |

| Methyl 4-chloro-2-fluoro-5-amino benzoate | Amino group instead of methoxy | Potentially different biological activity due to amino group |

| Methyl 4-bromo-2-fluoro-5-methoxybenzoate | Bromine instead of chlorine | Different reactivity profile due to bromine's properties |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 μg/mL. The mechanism was linked to the disruption of bacterial cell membrane integrity.

- Inflammatory Response Investigation : In a model of acute inflammation, this compound significantly reduced edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Enzyme Interaction Analysis : Interaction studies indicated that the compound binds to specific enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic rates in treated organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.